Scaffold Selectivity Divergence: 1H-Imidazo[4,5-b]pyridine vs. 3H-Imidazo[4,5-b]pyridine Core
The isomeric form of the imidazo[4,5-b]pyridine core significantly influences kinase selectivity. A direct matched-pair comparison of 1H-imidazo[4,5-c]pyridine and 3H-imidazo[4,5-b]pyridine scaffolds demonstrated a 2.5-fold difference in selectivity between JAK1 and TYK2 kinases [1]. While this specific dataset uses [4,5-c] and 3H-[4,5-b] scaffolds, it establishes the class-level principle that regioisomerism alters pharmacophore presentation. 5,7-dichloro-1H-imidazo[4,5-b]pyridine provides a specific regioisomeric starting point (1H) distinct from 3H analogs, which is critical for developing structure-activity relationships (SAR) that rely on defined scaffold geometry.
| Evidence Dimension | Kinase Selectivity Ratio (JAK1/TYK2) |
|---|---|
| Target Compound Data | Not applicable; compound serves as a core scaffold. |
| Comparator Or Baseline | 1H-imidazo[4,5-c]pyridine vs. 3H-imidazo[4,5-b]pyridine matched pair |
| Quantified Difference | 2.5-fold difference in selectivity |
| Conditions | Fluorescence-based biochemical assay using catalytic domains of JAK family members |
Why This Matters
Demonstrates that the regioisomeric identity (1H vs. 3H) of the imidazopyridine core is not interchangeable, directly impacting biological selectivity in downstream applications.
- [1] Selectivity comparison between the 1H-imidazo[4,5-c]pyridine and the 3H-imidazo[4,5-b]pyridine scaffolds. J Med Chem. 2024; 67(11): 8545–8568. Figure 3. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC11181332/figure/fig3/ View Source
